3-Bromo-4-(bromomethyl)benzaldehyde

Description

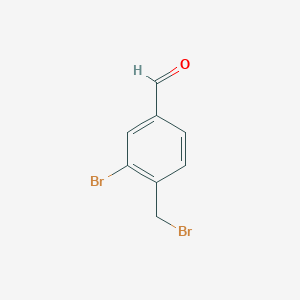

3-Bromo-4-(bromomethyl)benzaldehyde is a brominated aromatic aldehyde with the molecular formula C₈H₆Br₂O. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules, polymers, and functionalized aromatic compounds. The compound features two bromine substituents: one at the 3-position and a bromomethyl group at the 4-position of the benzaldehyde ring. This dual bromination enhances its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for constructing complex molecular architectures .

Properties

Molecular Formula |

C8H6Br2O |

|---|---|

Molecular Weight |

277.94 g/mol |

IUPAC Name |

3-bromo-4-(bromomethyl)benzaldehyde |

InChI |

InChI=1S/C8H6Br2O/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |

InChI Key |

BIMZNXSGNSICMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-(bromomethyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-methylbenzaldehyde. The process typically includes:

Bromination: 4-methylbenzaldehyde is treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.

Oxidation: The brominated intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium complexes and bases like potassium carbonate.

Major Products

Substitution: Products with various functional groups replacing the bromine atoms.

Oxidation: 3-Bromo-4-(bromomethyl)benzoic acid.

Reduction: 3-Bromo-4-(bromomethyl)benzyl alcohol.

Coupling: Biaryl compounds or alkynyl derivatives.

Scientific Research Applications

3-Bromo-4-(bromomethyl)benzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

Biology: In the synthesis of biologically active compounds and as a precursor in drug development.

Medicine: For the development of pharmaceuticals and therapeutic agents.

Industry: In the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)benzaldehyde depends on the specific reaction it undergoes. Generally, the bromine atoms and the aldehyde group are reactive sites that participate in various chemical transformations. The molecular targets and pathways involved include:

Electrophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles.

Redox Reactions: The aldehyde group can undergo oxidation or reduction.

Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed couplings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-Bromo-4-(bromomethyl)benzaldehyde, emphasizing differences in substituents, physical properties, and applications.

Structural Isomerism and Reactivity

- Positional Isomers : 3- vs. 4-(Bromomethyl)benzaldehyde exhibit distinct reactivity due to substituent placement. The para isomer (4-position) is more sterically accessible for reactions like Williamson etherification, while the meta isomer (3-position) may favor electrophilic aromatic substitution .

- Functional Group Variations :

- Hydroxyl vs. Bromomethyl : 3-Bromo-4-hydroxybenzaldehyde () participates in hydrogen bonding, making it suitable for antioxidant design, whereas bromomethyl groups enable alkylation reactions .

- Trifluoromethyl Groups : The electron-withdrawing nature of -CF₃ in 3-Bromo-4-(trifluoromethyl)benzaldehyde increases electrophilicity, enhancing its utility in fluorinated agrochemicals .

Pharmaceutical Development

- Neuropathic Pain Agents: this compound derivatives (e.g., α-aminoamides) show efficacy in formalin tests, with EC₅₀ values <10 μM in electrophysiological assays .

- Antiproliferative Agents: Hybrids with quinoline and triazole groups (e.g., compound 7 in ) exhibit IC₅₀ values of 1.2–3.8 μM against cancer cell lines.

Material Science

- Polymer Functionalization : Route A () achieves high-purity aromatic aldehydes without chromatography, enabling scalable production of copolymers for optoelectronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.